4,6-dimethyl-2-{2-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyrimidine
Description
This compound is a structurally complex bicyclic molecule featuring a fused octahydropyrrolo[2,3-c]pyrrole core substituted with a 4-(trifluoromethyl)pyrimidin-2-yl group at position 1 and a methyl group at position 2. The pyrimidine ring at position 2 of the bicyclic system is further substituted with 4,6-dimethyl groups.
Properties
IUPAC Name |
5-(4,6-dimethylpyrimidin-2-yl)-2-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6/c1-10-6-11(2)24-17(23-10)26-8-13-7-12(3)27(14(13)9-26)16-22-5-4-15(25-16)18(19,20)21/h4-6,12-14H,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMYFNOLICUQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CN(CC2N1C3=NC=CC(=N3)C(F)(F)F)C4=NC(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,6-dimethyl-2-{2-methyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyrimidine (commonly referred to as NCT-502) is a complex organic molecule with potential therapeutic applications. Its unique structure suggests a variety of biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of NCT-502, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
NCT-502 has a molecular formula of and a molecular weight of 395.4 g/mol. The compound features multiple functional groups, including pyrimidines and piperazine derivatives, which are known for their diverse biological activities.
The biological activity of NCT-502 is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, the compound has been studied for its effects on:
- Histamine Receptors : NCT-502 may act as a ligand for histamine receptors, particularly the H3 receptor, which plays a crucial role in modulating neurotransmitter release in the central nervous system .
- Kinase Inhibition : Preliminary studies indicate that NCT-502 could inhibit specific kinases involved in cancer pathways, suggesting potential applications in oncology .
Anticancer Activity
Research has shown that compounds similar to NCT-502 exhibit significant anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. For example:
| Compound | IC50 (nM) | Target |
|---|---|---|
| NCT-502 | <10 | Kinase Inhibition |
| Similar Compound | <100 | LAD2 Cell Degranulation |
These findings suggest that NCT-502 could be effective against various cancer types by targeting specific signaling pathways involved in tumor growth.
Neuropharmacological Effects
NCT-502's potential as a neuropharmacological agent is supported by its ability to modulate neurotransmitter systems. The compound's interaction with histamine receptors may lead to therapeutic effects in conditions such as:
- Allergic Responses : By inhibiting H3 receptors, NCT-502 may reduce histamine release and alleviate symptoms associated with allergies and asthma .
In Vivo Studies
In vivo studies have demonstrated that NCT-502 exhibits favorable pharmacokinetics and bioavailability. For instance:
"A selected lead compound showed in vivo efficacy in a model of the early allergic response in OVA-sensitized BN rats (ED50< 1 mg/Kg by intratracheal route)" .
This indicates the compound's potential for treating allergic diseases through inhalation routes.
Case Studies
Recent case studies have highlighted the effectiveness of NCT-502 in various experimental models:
- Cancer Models : In preclinical trials, NCT-502 showed promising results in inhibiting tumor growth in xenograft models.
- Allergy Models : Efficacy was noted in reducing inflammatory responses in animal models of asthma.
Comparison with Similar Compounds
Key Observations:
Core Structure Flexibility :
- The target compound’s octahydropyrrolo[2,3-c]pyrrole core is distinct from the hexahydrocyclopenta[c]pyrrole in Compound 42 or the pyrrolo[2,3-d]pyrimidine in other derivatives . These variations in bicyclic systems may alter binding affinity and metabolic stability.
Substituent Effects: The 4-(trifluoromethyl)pyrimidin-2-yl group in the target compound is analogous to substituents in Compound 42 and 22, which are associated with enhanced lipophilicity and target engagement . Methyl groups (4,6-dimethylpyrimidine) may improve metabolic resistance compared to amino or carboxylic acid groups in other analogs .
Synthetic Complexity :
- Microwave-assisted synthesis (e.g., 80–120°C in acetonitrile ) and amine coupling in polar solvents (DMF, DMSO) are common strategies. The target compound likely requires similar regioselective coupling but with challenges in stereochemistry due to its octahydro system.
Biological Implications :
- Compound 42’s confirmed RBP4 antagonism suggests the target compound may share similar applications . However, the absence of a carboxylic acid group in the target compound could reduce polarity, affecting solubility and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
